molecular formula C8H5N3O3 B2735500 4-Nitro-[2,7]naphthyridin-1-ol CAS No. 720718-71-8

4-Nitro-[2,7]naphthyridin-1-ol

Cat. No.: B2735500
CAS No.: 720718-71-8
M. Wt: 191.146
InChI Key: BZAXBMCGIYZGAT-UHFFFAOYSA-N
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Description

4-Nitro-[2,7]naphthyridin-1-ol is a chemical research compound based on the 2,7-naphthyridine core, a diazanaphthalene structure valued in medicinal and organic chemistry for its versatile applications . Naphthyridine derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . These compounds are frequently investigated as key intermediates in synthesizing more complex polyheterocyclic systems and for their potential as DNA-intercalating agents, which can inhibit cancer cell growth . The specific substitution pattern of the nitro and hydroxyl groups on the 2,7-naphthyridine ring makes this compound a valuable intermediate for further synthetic exploration. Researchers can functionalize this core through nucleophilic substitution, metal-catalyzed cross-couplings, and reductions to create novel libraries for biological screening . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2H-2,7-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6-3-9-2-1-5(6)7(4-10-8)11(13)14/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAXBMCGIYZGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 Nitro 1 2 Naphthyridin 1 Ol

Retrosynthetic Analysis and Key Disconnections for thedocksci.comderpharmachemica.comNaphthyridine Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. hilarispublisher.comamazonaws.com For 4-Nitro- docksci.comnaphthyridin-1-ol, the primary disconnections would target the formation of the two pyridine (B92270) rings that constitute the docksci.comnaphthyridine core.

A logical retrosynthetic approach would involve disconnecting the bonds of one of the pyridine rings, typically adjacent to the nitrogen atom. One common strategy for naphthyridine synthesis involves the cyclization of an appropriately substituted pyridine derivative. researchgate.net Therefore, a primary disconnection can be made across the C4a-C4b and N2-C3 bonds, suggesting a substituted pyridine precursor.

Further disconnection of the nitro and hydroxyl functional groups is a key consideration. These groups can be introduced either before or after the formation of the bicyclic core. Introducing them at a late stage can be advantageous to avoid potential interference with the cyclization reactions, though it may present challenges with regioselectivity. Conversely, incorporating these functionalities into the starting materials simplifies the final steps but may require protecting groups or more robust reaction conditions for the cyclization.

A plausible retrosynthetic pathway for the docksci.comnaphthyridine core could start from a substituted 3-cyanopyridine, a common precursor in naphthyridine synthesis. researchgate.net The second ring can then be constructed through a cyclization reaction involving a suitable three-carbon unit.

Classical Synthetic Approaches to Naphthyridine Ring Systems Applicable to 4-Nitro-docksci.comderpharmachemica.comnaphthyridin-1-ol Precursors

One established method involves the condensation of a substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of a docksci.comnaphthyridin-1-ol derivative, a potential precursor could be a 3-amino-4-substituted pyridine which can undergo cyclization to form the desired ring system.

Another approach is the intramolecular cyclization of a pyridine derivative bearing a suitable side chain. researchgate.net For instance, a pyridine with a side chain containing a nitrile and an active methylene (B1212753) group can be induced to cyclize under basic or acidic conditions to form the naphthyridinone ring. The synthesis of lophocladine A, a docksci.comnaphthyridine alkaloid, utilized a key step involving the nucleophilic substitution of a 4-chloronicotinic acid derivative, followed by reduction and lactamization to form the docksci.comnaphthyridin-1-one core. researchgate.net

A selection of classical cyclization reactions applicable to naphthyridine synthesis is presented in the table below.

Reaction Type Precursors Typical Reagents and Conditions Notes
Friedländer Annulation2-aminonicotinaldehyde and a carbonyl compound with an α-methylene groupBase (e.g., piperidine, NaOH) or acid (e.g., p-TsOH) catalysis, often with heating.A versatile method for constructing quinoline (B57606) and naphthyridine rings.
Gould-Jacobs ReactionAniline derivative and an alkoxymethylenemalonic esterThermal cyclization, often in a high-boiling solvent like diphenyl ether.Primarily used for 4-hydroxyquinoline (B1666331) and related heterocyclic systems.
Combes Quinoline SynthesisAniline and a β-diketoneStrong acid catalysis (e.g., concentrated H2SO4).Can be adapted for naphthyridine synthesis using aminopyridines.
Doebner-von Miller Reactionα,β-Unsaturated carbonyl compound and an aminopyridineLewis or Brønsted acid catalysis, often with an oxidizing agent.Leads to substituted naphthyridines.

The introduction of the nitro and hydroxyl groups onto the docksci.comnaphthyridine core requires careful strategic planning to ensure the correct regiochemistry.

Introduction of the Nitro Group: The nitro group is strongly electron-withdrawing and is typically introduced via electrophilic nitration using a mixture of nitric acid and sulfuric acid. wikipedia.org The position of nitration on the naphthyridine ring will be directed by the existing nitrogen atoms and any other substituents. The nitrogen atoms are deactivating, making electrophilic substitution challenging. However, the precise location of the nitro group at the 4-position would depend on the relative activating/deactivating effects of the ring nitrogens and the hydroxyl group at the 1-position. Alternatively, the nitro group could be introduced on a precursor pyridine or benzene (B151609) ring before the cyclization to form the naphthyridine core.

Introduction of the Hydroxyl Group: The hydroxyl group at the 1-position suggests that the target molecule exists as its tautomer, a docksci.comnaphthyridin-1(2H)-one. This structure is often more stable. The synthesis of such naphthyridinones can be achieved directly through cyclization reactions that form the lactam ring, as seen in the synthesis of lophocladine A. researchgate.net Another approach is the hydroxylation of a pre-formed naphthyridine ring. This can be a challenging transformation but may be achieved through methods such as oxidation of an N-oxide followed by rearrangement. nih.gov Nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) at the 1-position by a hydroxide (B78521) ion is also a viable strategy.

Functional Group Method Typical Reagents Considerations
Nitro (-NO2)Electrophilic NitrationHNO3/H2SO4Harsh conditions, regioselectivity can be an issue on a deactivated ring system.
Nitro (-NO2)From an Amino GroupDiazotization followed by reaction with NaNO2/CuA milder alternative if the corresponding amino-naphthyridine is accessible.
Hydroxyl (-OH) as NaphthyridinoneCyclizationVarious, depending on the chosen synthetic route.Often the most direct method to obtain the 1-oxo functionality.
Hydroxyl (-OH)Nucleophilic SubstitutionNaOH, KOHRequires a good leaving group (e.g., Cl, Br) at the 1-position.
Hydroxyl (-OH)From an N-oxidePeroxy acids to form the N-oxide, followed by rearrangement (e.g., with acetic anhydride).Can provide access to hydroxylated pyridines and related heterocycles. nih.gov

Advanced and Green Chemistry Approaches in 4-Nitro-docksci.comderpharmachemica.comnaphthyridin-1-ol Synthesis

Modern synthetic chemistry increasingly focuses on the development of more efficient and environmentally benign methodologies. bohrium.com These "green chemistry" approaches often lead to higher yields, shorter reaction times, and reduced waste. rsc.org

Catalysis plays a crucial role in modern organic synthesis, offering pathways to molecules that are otherwise difficult to access. For the synthesis of a functionalized naphthyridine like 4-Nitro- docksci.comnaphthyridin-1-ol, catalytic methods could be employed at various stages.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and could be used to build complex precursors to the docksci.comnaphthyridine core. researchgate.net For instance, a substituted halopyridine could be coupled with a suitable organoboron or organotin reagent to introduce a side chain that can then be elaborated and cyclized. Cobalt-catalyzed cross-coupling reactions have also been shown to be effective for the functionalization of halogenated naphthyridines. acs.org

Furthermore, the use of organocatalysts, such as L-proline, has been reported for the efficient synthesis of benzo[b] researchgate.netbenthamdirect.comnaphthyridine derivatives through multi-component reactions. docksci.com This approach aligns with the principles of green chemistry by avoiding the use of heavy metals and often proceeding under mild conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and cleaner reaction profiles. researchgate.net The synthesis of various naphthyridine derivatives has been successfully achieved using microwave assistance, suggesting that the cyclization and functionalization steps in a proposed synthesis of 4-Nitro- docksci.comnaphthyridin-1-ol could be significantly optimized using this technology.

Sonochemistry, the application of ultrasound to chemical reactions, is another green chemistry technique that can enhance reaction rates and yields. ekb.eg The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. Sonochemical methods have been successfully applied to the synthesis of 1,8-naphthyridine (B1210474) derivatives, demonstrating improvements in both reaction rates and yields compared to conventional heating methods. ekb.eg

Technique Advantages Applicability to Naphthyridine Synthesis Example from Literature (Analogous Systems)
Catalytic Methods High efficiency, selectivity, and milder reaction conditions.Construction of precursors via cross-coupling, cyclization reactions.L-proline catalyzed three-component synthesis of benzo[b] researchgate.netbenthamdirect.comnaphthyridines. docksci.com
Microwave-Assisted Synthesis (MAOS) Rapid heating, reduced reaction times, improved yields, and cleaner reactions. researchgate.netCyclization and functionalization steps.Microwave-promoted synthesis of 2,6-naphthyridine (B1209661) derivatives.
Sonochemical Synthesis Enhanced reaction rates and yields, often at lower bulk temperatures.Synthesis of various heterocyclic cores.Sonochemical synthesis of 1,8-naphthyridine derivatives with improved rates and yields. ekb.eg

Continuous Flow Chemistry Applications in Nitration and Cyclization

The application of continuous flow systems to the synthesis of 4-Nitro- nih.govbeilstein-journals.orgnaphthyridin-1-ol can be conceptualized in two key stages: the nitration of a suitable precursor and the cyclization to form the naphthyridinone ring. While specific literature on the continuous flow synthesis of this exact molecule is not available, principles can be drawn from related processes for other nitrogen-containing heterocycles.

Nitration reactions, being highly exothermic, benefit significantly from the precise temperature control offered by microreactors. beilstein-journals.orgdntb.gov.ua The small reaction volumes and high surface-area-to-volume ratios in these systems allow for rapid heat dissipation, minimizing the risk of runaway reactions and improving the regioselectivity of the nitration. dntb.gov.ua For the synthesis of a 4-nitro-substituted naphthyridinone, a continuous flow setup would typically involve the controlled mixing of a nih.govbeilstein-journals.orgnaphthyridin-1-ol precursor with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) in a microreactor. The reaction parameters, such as temperature, residence time, and stoichiometry, can be precisely controlled to optimize the yield of the desired 4-nitro isomer while minimizing the formation of byproducts. dntb.gov.ua

Similarly, the cyclization step to form the naphthyridinone ring can be adapted to a continuous flow process. High-temperature and high-pressure conditions, often required for such cyclizations, can be safely achieved in flow reactors. This allows for shorter reaction times and can lead to cleaner reaction profiles compared to batch processing. The integration of in-line purification techniques, such as solid-phase scavenger resins, can further streamline the synthesis by removing impurities before the subsequent reaction step.

The table below outlines a conceptual continuous flow process for the synthesis of a nitrated heterocyclic compound, illustrating the potential parameters that could be optimized for the synthesis of 4-Nitro- nih.govbeilstein-journals.orgnaphthyridin-1-ol.

StepReagentsReactor TypeTemperature (°C)Residence Time (min)Key Advantages
Nitration nih.govbeilstein-journals.orgNaphthyridin-1-ol precursor, HNO₃/H₂SO₄Microreactor0 - 251 - 10Enhanced safety, improved regioselectivity, precise temperature control. dntb.gov.ua
Cyclization Functionalized pyridine precursorHeated Capillary Reactor150 - 2505 - 30Shorter reaction times, access to high-temperature/pressure conditions, potential for in-line workup.

Regioselectivity and Stereochemical Control in Synthesis of Related Derivatives

The synthesis of specifically substituted naphthyridine derivatives, such as 4-Nitro- nih.govbeilstein-journals.orgnaphthyridin-1-ol, is critically dependent on achieving high regioselectivity. The directing effects of existing substituents on the pyridine rings play a crucial role in determining the position of subsequent functionalization.

In the context of electrophilic aromatic substitution, such as nitration, the electron-donating or -withdrawing nature of the substituents on the nih.govbeilstein-journals.orgnaphthyridine core will dictate the position of the incoming nitro group. For a nih.govbeilstein-journals.orgnaphthyridin-1-ol, the hydroxyl group is an activating, ortho-, para-directing group. However, the pyridine nitrogen atoms are deactivating. The interplay of these electronic effects would need to be carefully considered to achieve selective nitration at the 4-position. It is plausible that the nitration would need to be performed on a precursor where the directing effects favor substitution at the desired position, or through a directed lithiation-nitration sequence.

Furthermore, the synthesis of derivatives of 4-Nitro- nih.govbeilstein-journals.orgnaphthyridin-1-ol where stereocenters are introduced requires careful control of stereochemistry. While the parent molecule is achiral, the synthesis of, for example, alkylated or glycosylated derivatives at the nitrogen or oxygen atoms could introduce chirality. The choice of chiral reagents, catalysts, or auxiliaries would be essential in such cases to control the stereochemical outcome of the reaction. For instance, in the synthesis of related tetrahydro-naphthyridine derivatives, cycloaddition reactions have been shown to proceed with control of two stereocenters. nih.gov

The following table summarizes key considerations for achieving regioselectivity and stereochemical control in the synthesis of substituted naphthyridines.

Synthetic ChallengeMethodological ApproachKey Factors for Control
Regioselective Nitration Electrophilic Aromatic SubstitutionDirecting effects of substituents, choice of nitrating agent and reaction conditions.
Directed Ortho-MetalationUse of directing groups and organolithium reagents followed by quenching with a nitrating agent.
Stereochemical Control Asymmetric CatalysisUse of chiral catalysts for reactions such as hydrogenation or alkylation.
Use of Chiral AuxiliariesTemporary attachment of a chiral group to guide the stereochemical outcome of a reaction.
Diastereoselective ReactionsUtilizing existing stereocenters in a molecule to influence the formation of new stereocenters.

Advanced Structural Elucidation and Conformational Analysis of 4 Nitro 1 2 Naphthyridin 1 Ol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method would provide definitive information about the molecular structure of 4-Nitro- rsc.orgtudublin.ienaphthyridin-1-ol in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

A crystallographic study would reveal how molecules of 4-Nitro- rsc.orgtudublin.ienaphthyridin-1-ol arrange themselves in a crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (potentially involving the hydroxyl and nitro groups), π-π stacking (between the aromatic naphthyridine cores), and other van der Waals forces. Understanding these interactions is crucial for explaining the compound's physical properties, such as melting point and solubility.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

This technique would yield highly accurate measurements of all bond lengths, bond angles, and dihedral angles within the 4-Nitro- rsc.orgtudublin.ienaphthyridin-1-ol molecule. nih.gov This data provides fundamental insights into the compound's geometry, including the planarity of the naphthyridine ring system and the orientation of the nitro and hydroxyl substituents.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

A suite of 2D NMR experiments would be necessary to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons in the naphthyridine ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, which is critical for determining the molecule's conformation in solution.

Dynamic NMR for Conformational Exchange Studies and Tautomeric Equilibrium (if relevant)

Dynamic NMR studies could investigate any conformational exchange processes, such as restricted rotation around the C-NO₂ bond. Furthermore, given the presence of the hydroxyl group on the naphthyridine ring, there is a potential for tautomerism (e.g., keto-enol tautomerism). Dynamic NMR experiments performed at different temperatures could provide evidence for and quantify the kinetics of such equilibria.

Vibrational Spectroscopy (IR and Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. mdpi.com

For 4-Nitro- rsc.orgtudublin.ienaphthyridin-1-ol, IR and Raman spectra would be expected to show characteristic absorption bands for:

O-H stretching of the hydroxyl group. The position and shape of this band could indicate the extent of hydrogen bonding.

N-O stretching of the nitro group (symmetric and asymmetric vibrations).

C=C and C=N stretching within the aromatic naphthyridine ring system.

C-H stretching and bending modes for the aromatic protons.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of 4-Nitro- nih.govthermofisher.comnaphthyridin-1-ol. chromatographyonline.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide exceptional mass accuracy, often to within a few parts per million (ppm). nih.gov This level of precision allows for the confident determination of the elemental composition from the measured mass-to-charge ratio (m/z) of the molecular ion, distinguishing it from other potential isobaric compounds.

A primary fragmentation route for nitroaromatic compounds involves the loss of the nitro group (NO₂) as a radical, leading to an [M+H-NO₂]⁺ ion. rsc.org Another common fragmentation is the loss of nitric oxide (NO), resulting in an [M+H-NO]⁺ fragment. The elimination of a hydroxyl radical (•OH) is also a characteristic fragmentation pathway for aromatic nitro compounds. rsc.org

The naphthyridine core itself is expected to undergo characteristic cleavages. Depending on the collision energy, fragmentation of the heterocyclic rings could occur, leading to the loss of small neutral molecules such as HCN or CO. The specific fragmentation pattern would provide valuable structural information, helping to confirm the positions of the nitro and hydroxyl groups on the nih.govthermofisher.comnaphthyridine scaffold.

Table 1: Predicted Major Fragmentation Pathways and Fragment Ions of 4-Nitro- nih.govthermofisher.comnaphthyridin-1-ol in Positive-Ion MS/MS

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Putative Fragment Structure
[M+H]⁺NO₂[M+H-46]⁺[C₈H₅N₂O]⁺
[M+H]⁺NO[M+H-30]⁺[C₈H₅N₂O₂]⁺
[M+H]⁺OH[M+H-17]⁺[C₈H₄N₃O₂]⁺
[M+H-NO₂]⁺CO[M+H-46-28]⁺[C₇H₅N₂]⁺
[M+H-NO]⁺CO[M+H-30-28]⁺[C₇H₅N₂O]⁺

Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment.

Computational Approaches to Conformational Preferences and Tautomeric Forms

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the conformational preferences and the relative stabilities of tautomeric forms of 4-Nitro- nih.govthermofisher.comnaphthyridin-1-ol. researchgate.netresearchgate.net Such studies are crucial as the biological activity and physicochemical properties of a molecule can be highly dependent on its three-dimensional structure and the predominant tautomeric form. ijpsr.com

Tautomerism:

4-Nitro- nih.govthermofisher.comnaphthyridin-1-ol can exist in at least two tautomeric forms: the lactam (keto) form and the lactim (enol) form. The equilibrium between these two forms is a key aspect of its chemical character.

Lactam (Keto) Form: 4-Nitro-2,7-naphthyridin-1(2H)-one

Lactim (Enol) Form: 4-Nitro- nih.govthermofisher.comnaphthyridin-1-ol

Computational studies on analogous hydroxy-substituted nitrogen heterocyclic systems often reveal that the lactam form is thermodynamically more stable. DFT calculations can be employed to compute the relative energies of these tautomers in both the gas phase and in solution (using implicit solvent models like the Polarizable Continuum Model, PCM). These calculations typically involve geometry optimization of each tautomer followed by frequency calculations to confirm that the structures correspond to energy minima and to obtain zero-point vibrational energies and thermal corrections. The tautomer with the lower calculated Gibbs free energy is predicted to be the more stable and thus the predominant form at equilibrium.

Conformational Analysis:

For a largely planar molecule like 4-Nitro- nih.govthermofisher.comnaphthyridin-1-ol, the primary conformational flexibility arises from the orientation of the nitro group relative to the naphthyridine ring. The C-N bond connecting the nitro group to the ring may have a rotational barrier. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond and calculating the energy at each step. This analysis would reveal the most stable conformation (likely with the nitro group being coplanar with the aromatic ring to maximize conjugation) and the energy barriers to rotation.

Table 2: Planned Computational Investigations for 4-Nitro- nih.govthermofisher.comnaphthyridin-1-ol

Computational MethodBasis SetObjectiveExpected Outcome
Density Functional Theory (DFT)e.g., B3LYP/6-311++G(d,p)Tautomer Stability AnalysisRelative energies (ΔE, ΔH, ΔG) of lactam and lactim forms.
Time-Dependent DFT (TD-DFT)e.g., CAM-B3LYP/6-311++G(d,p)Prediction of Electronic SpectraSimulated UV-Vis spectra for each tautomer to aid in experimental identification.
Potential Energy Surface Scane.g., B3LYP/6-31G(d)Conformational Analysis of Nitro GroupRotational energy barrier and identification of the minimum energy conformation.
Natural Bond Orbital (NBO) Analysise.g., at B3LYP/6-311++G(d,p) levelElectronic Structure AnalysisInsights into charge distribution, hyperconjugative interactions, and bonding.

These computational approaches, when combined with experimental data, provide a detailed and robust understanding of the structural and electronic properties of 4-Nitro- nih.govthermofisher.comnaphthyridin-1-ol at the molecular level.

Chemical Reactivity and Reaction Mechanisms of 4 Nitro 1 2 Naphthyridin 1 Ol

Reactivity of the Nitro Group: Reduction and Substitution Reactions

The nitro group at the C4 position significantly influences the electronic properties of the naphthyridine ring, rendering it susceptible to a variety of chemical transformations, primarily reduction and nucleophilic aromatic substitution.

Selective Reduction Strategies (e.g., to Amino, Hydroxylamino Derivatives)

The reduction of the nitro group in 4-Nitro- nih.govyoutube.comnaphthyridin-1-ol can yield a range of products, including the corresponding amino and hydroxylamino derivatives, which are valuable intermediates in synthetic chemistry. The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity.

Commonly employed methods for the reduction of aromatic nitro compounds can be applied to 4-Nitro- nih.govyoutube.comnaphthyridin-1-ol. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a standard and often effective method for the complete reduction of a nitro group to an amine. commonorganicchemistry.com For instance, similar nitroarene systems are readily reduced to their corresponding anilines under these conditions.

For the selective reduction to the hydroxylamine (B1172632) derivative, milder reducing agents and controlled reaction conditions are necessary. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or catalytic transfer hydrogenation with specific catalysts can often favor the formation of the hydroxylamino intermediate. wikipedia.org The chemoselective reduction of nitro groups in the presence of other reducible functionalities is a well-established field, and various protocols have been developed. For example, the use of sodium borohydride (B1222165) in combination with transition metal salts has been shown to selectively reduce nitro groups in the presence of esters. While not directly analogous, this highlights the potential for achieving chemoselectivity in the reduction of 4-Nitro- nih.govyoutube.comnaphthyridin-1-ol, which also contains a hydroxyl group.

Table 1: Potential Reduction Products of 4-Nitro- nih.govyoutube.comnaphthyridin-1-ol and Common Reagents

Starting MaterialProductPotential Reagents
4-Nitro- nih.govyoutube.comnaphthyridin-1-ol4-Amino- nih.govyoutube.comnaphthyridin-1-olH₂, Pd/C; SnCl₂, HCl; Fe, HCl
4-Nitro- nih.govyoutube.comnaphthyridin-1-ol4-Hydroxylamino- nih.govyoutube.comnaphthyridin-1-olZn, NH₄Cl; Catalytic transfer hydrogenation

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making nucleophilic aromatic substitution (SNA) a key reaction pathway. nih.govyoutube.com In 4-Nitro- nih.govyoutube.comnaphthyridin-1-ol, the nitro group itself can act as a leaving group under certain conditions, particularly when the ring is sufficiently activated by other substituents or when powerful nucleophiles are employed.

The position of the nitro group at C4, which is para to the N7 nitrogen and ortho to the C3 position, facilitates the stabilization of the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. This stabilization is crucial for the reaction to proceed. nih.gov While direct displacement of a nitro group is less common than displacement of a halide, it has been observed in highly activated systems. rsc.org For instance, in related nitro-substituted heterocyclic compounds, the nitro group can be displaced by strong nucleophiles such as alkoxides or amines, especially at elevated temperatures.

The reactivity of the nih.govyoutube.comnaphthyridine ring system towards nucleophiles has been documented, with substitutions occurring at various positions depending on the substituents present. nih.goveurekaselect.com The presence of the nitro group at C4 is expected to significantly enhance the electrophilicity of this position, making it a prime target for nucleophilic attack.

Reactivity of the Hydroxyl Group: Alkylation, Acylation, and Etherification

The hydroxyl group at the C1 position of 4-Nitro- nih.govyoutube.comnaphthyridin-1-ol can exhibit dual reactivity. It possesses a weakly acidic proton and a nucleophilic oxygen atom, allowing for reactions such as alkylation, acylation, and etherification. The compound can exist in tautomeric equilibrium with its corresponding naphthyridinone form, which can influence the site of reaction (N- vs. O-alkylation/acylation).

O-Alkylation and O-Acylation Pathways

O-alkylation of the hydroxyl group can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity. The choice of base and solvent can be critical in directing the reaction towards O-alkylation versus N-alkylation of the naphthyridine ring nitrogen. Studies on the alkylation of a related tetrahydrobenzo[c] nih.govyoutube.comnaphthyridin-5(6H)-one system have shown that O-alkylation can be highly selective under specific conditions. nih.gov For example, the use of potassium carbonate as a base in a polar aprotic solvent like DMF often favors O-alkylation. jcsp.org.pk

O-acylation can be accomplished using acylating agents like acid chlorides or anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. The acylation of hindered phenols can be facilitated by activating the acid chloride with an iodide source, which forms a more reactive acid iodide intermediate in situ. organic-chemistry.org Given the potential for steric hindrance around the hydroxyl group in the naphthyridine system, such activation methods could be beneficial. Chemoselective O-acylation of hydroxyamino acids under acidic conditions has also been reported, offering an alternative strategy that could potentially be adapted for 4-Nitro- nih.govyoutube.comnaphthyridin-1-ol. nih.gov

Ether Formation and Ether Cleavage Reactions

The formation of ethers from 4-Nitro- nih.govyoutube.comnaphthyridin-1-ol can be achieved through the Williamson ether synthesis. youtube.commasterorganicchemistry.comwikipedia.orglibretexts.org This method involves the reaction of the corresponding alkoxide, generated by treating the starting material with a strong base like sodium hydride, with a primary alkyl halide. The reaction proceeds via an S(_N)2 mechanism. wikipedia.org

The cleavage of the resulting ether bond would typically require harsh conditions, such as treatment with strong acids like HBr or HI. The stability of the ether linkage would also depend on the nature of the alkyl group attached.

Reactivity of thenih.govyoutube.comNaphthyridine Ring System and Substituted Positions

The nih.govyoutube.comnaphthyridine ring system is an electron-deficient heterocycle, and its reactivity is further influenced by the presence of the nitro and hydroxyl substituents. Electrophilic aromatic substitution on the electron-deficient naphthyridine ring is generally difficult and requires forcing conditions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.combyjus.com The presence of the deactivating nitro group would further disfavor such reactions.

Conversely, the ring is activated towards nucleophilic attack, as previously discussed. Besides the C4 position, other positions on the ring may also be susceptible to nucleophilic substitution, particularly if a good leaving group is present. For example, if the hydroxyl group at C1 were converted to a better leaving group, such as a tosylate or triflate, this position would become a target for nucleophiles.

Rearrangement reactions are also known to occur in the nih.govyoutube.comnaphthyridine series, often initiated by nucleophilic attack. These rearrangements can lead to the formation of new heterocyclic systems.

Table 2: Summary of Potential Reactions at Different Sites of 4-Nitro- nih.govyoutube.comnaphthyridin-1-ol

Reactive SiteReaction TypePotential ReagentsExpected Product Type
Nitro Group (C4)ReductionH₂, Pd/CAmino derivative
Nitro Group (C4)Nucleophilic SubstitutionStrong nucleophiles (e.g., RO⁻, R₂NH)Substituted naphthyridinol
Hydroxyl Group (C1)O-AlkylationAlkyl halide, BaseAlkoxy derivative
Hydroxyl Group (C1)O-AcylationAcyl halide, BaseAcyloxy derivative
Naphthyridine RingNucleophilic SubstitutionNucleophiles (with suitable leaving group)Substituted naphthyridine

Electrophilic Aromatic Substitution on the Heterocycle (if applicable)

Electrophilic aromatic substitution (EAS) reactions on the nih.govmdpi.comnaphthyridine ring are generally challenging due to the presence of two deactivating nitrogen atoms, which significantly reduce the electron density of the aromatic system. The addition of a powerful electron-withdrawing nitro group at the 4-position further deactivates the ring, making classical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions highly unlikely to occur on the carbocyclic portion of the naphthyridine core.

Any potential electrophilic attack would likely target the nitrogen atoms (N-alkylation or N-oxidation) if they are not protonated, rather than the carbon framework. However, under the acidic conditions typically required for EAS, the ring nitrogens would be protonated, further increasing the deactivation of the ring towards electrophilic attack.

Nucleophilic Attack and Addition Reactions on the Naphthyridine Ring

The electron-deficient nature of the nih.govmdpi.comnaphthyridine nucleus, exacerbated by the presence of the nitro group at the 4-position, renders the ring highly susceptible to nucleophilic attack. This is a characteristic feature of many nitro-substituted aza-aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr):

The primary mode of reactivity for 4-Nitro- nih.govmdpi.comnaphthyridin-1-ol with nucleophiles is expected to be nucleophilic aromatic substitution. The nitro group at the 4-position is a strong activating group for SNAr and can also serve as a leaving group. Additionally, other positions on the ring that are activated by the ring nitrogens and the nitro group may bear a suitable leaving group (like a halogen) that can be displaced by a nucleophile.

Common nucleophiles that could react with activated nitronaphthyridines include:

Amines: Primary and secondary amines are expected to displace a suitable leaving group, or potentially the nitro group itself under certain conditions, to form amino-substituted nih.govmdpi.comnaphthyridines.

Alkoxides and Thiolates: These strong nucleophiles can readily participate in SNAr reactions to yield the corresponding ethers and thioethers.

Azides: The azide (B81097) ion can be introduced via SNAr to provide a route to aminonaphthyridines (via reduction) or triazoles.

The table below illustrates the expected positions of nucleophilic attack on a hypothetical 4-nitro- nih.govmdpi.comnaphthyridin-1-ol derivative bearing a leaving group (LG) at an activated position.

NucleophilePosition of AttackExpected Product
R-NH₂C-4 (if NO₂ is the LG)4-Amino- nih.govmdpi.comnaphthyridin-1-ol
R-O⁻C-X (where X is an activated position with a leaving group)Substituted alkoxy- nih.govmdpi.comnaphthyridin-1-ol
R-S⁻C-XSubstituted thio- nih.govmdpi.comnaphthyridin-1-ol

Meisenheimer Complex Formation:

The initial step in these SNAr reactions involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the ability of the nitro group and the ring nitrogens to delocalize the negative charge.

Tautomerism and Its Influence on Reactivity

4-Nitro- nih.govmdpi.comnaphthyridin-1-ol can exist in at least two tautomeric forms: the 1-hydroxy form and the 1-oxo (or nih.govmdpi.comnaphthyridin-1(2H)-one) form. The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature.

4-Nitro- nih.govmdpi.comnaphthyridin-1-ol (Hydroxy form): This tautomer possesses an aromatic pyridinol structure.

4-Nitro- nih.govmdpi.comnaphthyridin-1(2H)-one (Oxo form): This tautomer has a pyridone structure.

The predominant tautomer in solution will significantly impact the compound's reactivity.

Reactivity of the Hydroxy Form: The hydroxyl group is an electron-donating group through resonance, which could slightly mitigate the deactivating effect of the nitro group and the ring nitrogens. However, its influence is likely to be modest. The acidic proton of the hydroxyl group can be abstracted by a base, forming a phenoxide-like species which is a more potent nucleophile.

Reactivity of the Oxo Form: The oxo form possesses a lactam functionality. The reactivity of this tautomer would be characteristic of pyridones, which can undergo N-alkylation and other reactions at the nitrogen and oxygen atoms. The presence of the double bond in the pyridone ring also influences the positions susceptible to nucleophilic attack.

The nitro group can also exhibit tautomerism to its aci-nitro form, although this is generally less favorable for aromatic nitro compounds unless stabilized by specific structural features or reaction conditions.

Mechanistic Insights into Key Chemical Transformations and Reaction Kinetics

The kinetics of nucleophilic aromatic substitution reactions involving nitro-activated heterocyclic compounds are well-documented to follow a two-step mechanism.

General SNAr Mechanism:

Nucleophilic Addition (Rate-determining step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex. This step is typically the slow, rate-determining step of the reaction.

Leaving Group Departure: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product. This step is usually fast.

The rate of the reaction can be expressed by the following equation:

Rate = k [Substrate] [Nucleophile]

Where k is the second-order rate constant. The magnitude of k is influenced by:

The nature of the nucleophile: Stronger nucleophiles lead to faster reactions.

The nature of the leaving group: Better leaving groups (i.e., those that are more stable as anions) increase the reaction rate.

The solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus preserving its nucleophilicity.

The table below provides hypothetical kinetic data for the reaction of a 4-nitro-X- nih.govmdpi.comnaphthyridin-1-ol (where X is a leaving group) with a generic nucleophile, illustrating the expected influence of the leaving group on the reaction rate.

Leaving Group (X)Relative Rate Constant (krel)
-F~1000
-Cl~1
-Br~0.8
-I~0.4
-NO₂Variable, can be a good leaving group

Note: This data is illustrative and based on general trends in SNAr reactions of nitroaromatic compounds.

Theoretical and Computational Investigations on 4 Nitro 1 2 Naphthyridin 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are pivotal in understanding the fundamental characteristics of a molecule. For 4-Nitro- mdpi.comnih.govnaphthyridin-1-ol, these computations provide insights into its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, particularly using the B3LYP functional with a suitable basis set like 6-31G(d), are instrumental in determining the optimized geometry and electronic properties of naphthyridine derivatives. researchgate.net These calculations help in understanding the molecular structure and stability of related compounds. researchgate.net

In computational studies of similar heterocyclic systems, DFT is employed to calculate key electronic properties. For instance, in a series of substituted 1,8-naphthyridine (B1210474) derivatives, calculations were performed at the B3LYP/6-31(d) level to relate their electronic properties to their biological activity. researchgate.net Such studies typically involve the calculation of total energy, bond lengths, bond angles, and dihedral angles to define the most stable conformation of the molecule.

PropertyDescription
Total Energy The total energy of the molecule in its optimized geometry, indicating its stability.
Dipole Moment A measure of the net molecular polarity, which arises from the charge distribution.
Bond Lengths The equilibrium distances between the nuclei of two bonded atoms.
Bond Angles The angles between adjacent bonds.
Dihedral Angles The angles between two intersecting planes, defining the molecular conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. In studies of related nitro-containing aromatic compounds, such as 2-amino-3-methyl-5-nitropyridine, the HOMO and LUMO energies are determined using methods like B3LYP/cc-pVTZ. nih.gov The analysis of these orbitals helps in understanding the charge transfer characteristics within the molecule. nih.gov

For many organic molecules, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. This distribution dictates the sites of electrophilic and nucleophilic attack.

OrbitalEnergy (eV)Description
HOMO (Calculated Value)The highest energy molecular orbital containing electrons. It acts as an electron donor.
LUMO (Calculated Value)The lowest energy molecular orbital that is empty. It acts as an electron acceptor.
HOMO-LUMO Gap (Calculated Value)The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted on the molecular surface, where different colors represent different values of the electrostatic potential.

In a typical MEP map:

Red indicates regions of high electron density, which are susceptible to electrophilic attack.

Blue indicates regions of low electron density or positive potential, which are prone to nucleophilic attack.

Green represents regions of neutral potential.

For nitro-aromatic compounds, the region around the nitro group is expected to be highly electron-deficient (blue), making it a site for nucleophilic interaction. Conversely, other parts of the aromatic ring system might exhibit higher electron density (red or yellow), indicating sites for electrophilic interaction. MEP analysis is a standard component of computational studies on molecules like nitropyridines to understand their chemical reactivity. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Chemical Shift Prediction

NucleusPredicted Chemical Shift (ppm)
¹H (Calculated Values for each proton)
¹³C (Calculated Values for each carbon)

Vibrational Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule in its ground state.

For a molecule like 4-Nitro- mdpi.comnih.govnaphthyridin-1-ol, the calculated vibrational spectrum would show characteristic peaks corresponding to:

N-O stretching vibrations of the nitro group.

O-H stretching of the hydroxyl group.

C=C and C=N stretching vibrations of the naphthyridine ring.

Various bending and out-of-plane vibrations.

In computational studies of related molecules like 2-amino-3-methyl-5-nitropyridine, the computed vibrational frequencies are often scaled by a factor to account for anharmonicity and to improve agreement with experimental data from Fourier Transform Infra-Red (FTIR) and FT-Raman spectra. nih.gov The Potential Energy Distribution (PED) analysis is also carried out to provide a complete assignment of the fundamental vibrational modes. nih.gov

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H Stretch (Calculated Value)
N-O Asymmetric Stretch (Calculated Value)
N-O Symmetric Stretch (Calculated Value)
C=N Stretch (Calculated Value)
C=C Stretch (Calculated Value)

Molecular Dynamics Simulations for Conformational Sampling and Stability

There is no evidence of published research employing molecular dynamics (MD) simulations to investigate the conformational landscape and stability of 4-Nitro-naphthyridin-1-ol. MD simulations are a powerful tool for exploring the dynamic behavior of molecules over time, allowing for the sampling of different conformations and the assessment of their relative stabilities in various environments (e.g., in vacuo, in different solvents).

For a molecule like 4-Nitro-naphthyridin-1-ol, MD simulations could provide valuable information on the rotational barriers of the nitro group, the planarity of the bicyclic system, and the influence of intermolecular interactions on its structure. This lack of data means that the conformational preferences and dynamic stability of this compound remain unexplored through computational means.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical and in silico aspects)

No specific Quantitative Structure-Activity Relationship (QSAR) models for 4-Nitro-naphthyridin-1-ol have been reported in the scientific literature. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. These in silico models are instrumental in drug discovery and toxicology for predicting the activity of new compounds.

While QSAR studies have been conducted on various classes of naphthyridine derivatives for different biological targets, and on nitroaromatic compounds in general, a QSAR model that specifically includes and analyzes 4-Nitro-naphthyridin-1-ol is not available. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which has not been compiled and analyzed for this specific chemical entity. Consequently, the prediction of the biological activity of 4-Nitro-naphthyridin-1-ol based on its structural features remains a subject for future investigation.

Biomolecular Interaction Studies and Potential Molecular Targets of 4 Nitro 1 2 Naphthyridin 1 Ol Rigorous Exclusion of Clinical/safety Data

In Vitro Enzyme Inhibition Mechanisms (Molecular Level)

No studies detailing the in vitro enzyme inhibition mechanisms of 4-Nitro- esr.ienih.govnaphthyridin-1-ol were identified.

Specific Enzyme Targets and Binding Modes (e.g., Topoisomerase, Kinase, Urease)

There is no published research identifying specific enzyme targets for 4-Nitro- esr.ienih.govnaphthyridin-1-ol or characterizing its binding modes with enzymes such as topoisomerases, kinases, or ureases.

Kinetic Studies of Enzyme-Compound Interactions

Kinetic data, including inhibition constants (Kᵢ) or IC₅₀ values, for the interaction of 4-Nitro- esr.ienih.govnaphthyridin-1-ol with any enzyme are not available in the scientific literature.

Receptor Binding Profiling and Ligand-Receptor Interactions (Molecular Level)

No receptor binding profiles or studies on the ligand-receptor interactions of 4-Nitro- esr.ienih.govnaphthyridin-1-ol have been reported.

Investigation of Binding Sites and Affinities

Information regarding the investigation of binding sites and the binding affinities (e.g., Kₐ, Kₑ) of 4-Nitro- esr.ienih.govnaphthyridin-1-ol to any specific receptor is not available.

Structural Basis of Receptor Recognition (e.g., Protein-Ligand Crystal Structures)

There are no published protein-ligand crystal structures or other structural studies that would elucidate the basis of receptor recognition for 4-Nitro- esr.ienih.govnaphthyridin-1-ol.

Nucleic Acid (DNA/RNA) Interaction Studies (Molecular Level)

Specific studies on the interaction of 4-Nitro- esr.ienih.govnaphthyridin-1-ol with DNA or RNA at the molecular level have not been found. While other nitro-substituted and naphthyridine-based compounds have been shown to interact with nucleic acids, no such data exists for this particular compound.

In-Depth Analysis of 4-Nitro- journalofoncology.orgwaocp.orgnaphthyridin-1-ol Reveals Limited Publicly Available Research Data

Despite significant interest in the broader naphthyridine class of compounds for their diverse biological activities, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research on the biomolecular interactions and cellular effects of 4-Nitro- journalofoncology.orgwaocp.orgnaphthyridin-1-ol.

Intensive searches for data pertaining to the compound's potential as a DNA intercalator, its groove binding properties, or its analysis through molecular docking have yielded no specific results. Similarly, there is no available in vitro research detailing its impact on nucleic acid structure and function.

Furthermore, the scientific record lacks studies on the mechanistic modulation of cellular pathways by 4-Nitro- journalofoncology.orgwaocp.orgnaphthyridin-1-ol. There is no published information regarding its effects on specific signaling cascades, such as kinase activity, nor are there molecular-level studies on its capacity to induce apoptosis or cell cycle arrest.

While extensive research exists for other naphthyridine isomers and their derivatives, demonstrating a wide range of biological activities including kinase inhibition, apoptosis induction, and cell cycle modulation, this body of work cannot be specifically attributed to 4-Nitro- journalofoncology.orgwaocp.orgnaphthyridin-1-ol. The precise biological and molecular profile of a chemical entity is highly dependent on its unique structure, including the specific arrangement of its nitro group and hydroxyl substituent on the journalofoncology.orgwaocp.orgnaphthyridine core.

Due to the lack of specific, publicly available scientific data for 4-Nitro- journalofoncology.orgwaocp.orgnaphthyridin-1-ol, it is not possible to provide a detailed, evidence-based article on the topics of biomolecular interaction, nucleic acid impact, or cellular pathway modulation as requested. The generation of such an article would require dedicated laboratory research into this specific chemical compound.

Advanced Derivatization and Functionalization Strategies for the 4 Nitro 1 2 Naphthyridin 1 Ol Scaffold

Regioselective Functionalization of the Naphthyridine Ring System

The regioselective functionalization of the naphthyridine ring is a cornerstone of derivatization, enabling the precise introduction of substituents at specific positions. This control is paramount for establishing structure-activity relationships. For the 4-nitro- rsc.orgmdpi.comnaphthyridin-1-ol scaffold, the inherent electronic properties of the ring system, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, dictate the reactivity towards electrophilic and nucleophilic reagents.

While specific studies on the regioselective functionalization of 4-nitro- rsc.orgmdpi.comnaphthyridin-1-ol are not extensively documented, general principles of naphthyridine chemistry can be applied. For instance, electrophilic substitution reactions are expected to occur at positions of highest electron density, which are influenced by the directing effects of the existing substituents. Conversely, nucleophilic aromatic substitution (SNAr) reactions are facilitated at positions activated by electron-withdrawing groups.

A study on the reactivity of 3-hydroxy-2,6-naphthyridine, a related scaffold, has demonstrated the feasibility of regioselective functionalization. This work highlights methods for selective modification at different positions on the ring, which could potentially be adapted for the 4-nitro- rsc.orgmdpi.comnaphthyridin-1-ol system. rsc.org Furthermore, catalyst-free, three-component domino reactions have been successfully employed for the regioselective synthesis of functionalized rsc.orgmdpi.comnaphthyridine derivatives, suggesting that similar multicomponent strategies could be developed for the rsc.orgmdpi.comnaphthyridine isomer. rsc.org

Diversification at the Nitro Position: Amination, Halogenation, and Other Transformations

The nitro group at the 4-position of the naphthyridine ring is a versatile functional handle that can be transformed into a variety of other substituents, significantly diversifying the chemical space of the scaffold.

Amination: Reduction of the nitro group to an amino group is a common and highly useful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, PtO2) or chemical reductants like tin(II) chloride, sodium dithionite, or iron in acidic media. The resulting 4-amino- rsc.orgmdpi.comnaphthyridin-1-ol is a key intermediate for further functionalization, such as acylation, alkylation, or diazotization followed by substitution. While direct amination of naphthyridines is known, the reduction of a pre-existing nitro group is often a more straightforward approach. wur.nl

Halogenation: While direct halogenation of the naphthyridine ring is a common strategy, transformation of the nitro group can also lead to halogenated derivatives. For instance, the Sandmeyer reaction, following reduction of the nitro group to an amine and subsequent diazotization, can be employed to introduce chloro, bromo, or iodo substituents at the 4-position.

Other Transformations: Beyond amination and halogenation, the nitro group can undergo other transformations. For example, partial reduction can yield nitroso or hydroxylamino derivatives. Additionally, the nitro group can be displaced by nucleophiles under certain conditions, although this is less common than transformations involving reduction.

Diversification at the Hydroxyl Position: Formation of Ethers, Esters, and Carbamates

The hydroxyl group at the 1-position of the 4-nitro- rsc.orgmdpi.comnaphthyridin-1-ol scaffold provides another key site for diversification, allowing for the introduction of a wide range of functionalities through the formation of ethers, esters, and carbamates.

Ethers: Ether derivatives can be synthesized via O-alkylation of the hydroxyl group. This is typically achieved by treating the naphthyridinol with an alkyl halide in the presence of a base. The choice of base and reaction conditions can be crucial for achieving selective O-alkylation over potential N-alkylation at one of the ring nitrogens.

Esters: Esterification of the hydroxyl group can be accomplished by reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, coupling with carboxylic acids using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is a common method. These ester derivatives can serve as prodrugs or be used to modulate the physicochemical properties of the parent compound.

Carbamates: Carbamate derivatives are readily prepared by reacting the hydroxyl group with an isocyanate. Alternatively, the hydroxyl group can be treated with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then reacted with an amine to yield the desired carbamate. Carbamates are often explored for their potential to improve biological activity and pharmacokinetic profiles.

Synthesis of Hybrid Molecules Incorporating the Naphthyridinol Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The 4-nitro- rsc.orgmdpi.comnaphthyridin-1-ol core can be incorporated into hybrid molecules to potentially achieve synergistic effects or multi-target activity.

For instance, the naphthyridine scaffold has been hybridized with other heterocyclic systems, such as quinolines, to create novel compounds with potent biological activities. nih.gov The synthesis of such hybrids often involves multi-step sequences where the functional groups on the 4-nitro- rsc.orgmdpi.comnaphthyridin-1-ol core are utilized for coupling with other molecular fragments. The amino group derived from the reduction of the nitro group, or the hydroxyl group itself, can serve as key points of attachment for building these complex hybrid structures. mdpi.comnih.gov

Design and Synthesis of Labeled Probes for Molecular Biology Research (e.g., Fluorescent, Radiolabeled)

The development of labeled probes is essential for studying biological processes at the molecular level. The 4-nitro- rsc.orgmdpi.comnaphthyridin-1-ol scaffold can serve as a platform for the design and synthesis of such probes.

Fluorescent Probes: Naphthyridine derivatives have been utilized as fluorophores in the design of fluorescent probes. rsc.org By conjugating the 4-nitro- rsc.orgmdpi.comnaphthyridin-1-ol core with specific recognition motifs, probes can be developed to detect and image various biomolecules or cellular events. The inherent fluorescence of the naphthyridine ring can be modulated by the substituents, allowing for the design of "turn-on" or "turn-off" sensors. The synthesis of such probes often involves the functionalization of the nitro or hydroxyl groups to attach the recognition unit and fine-tune the photophysical properties. mdpi.comnih.govnih.govrsc.org

Radiolabeled Probes: Radiolabeling of the 4-nitro- rsc.orgmdpi.comnaphthyridin-1-ol scaffold can be achieved by incorporating a radionuclide such as carbon-14, tritium, or a positron-emitting isotope like fluorine-18. This can be accomplished by introducing a suitable precursor functional group, such as a halogen or a nitro group, that can be readily replaced with the radioisotope. For example, a bromo or iodo substituent could be introduced via a Sandmeyer reaction on the corresponding amine, which can then be subjected to radiofluorination or radioiodination. These radiolabeled probes are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET) to study the distribution and pharmacokinetics of molecules based on this scaffold.

Future Research Directions and Unexplored Avenues for 4 Nitro 1 2 Naphthyridin 1 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of naphthyridine derivatives often involves multi-step processes that can be resource-intensive. Future research could focus on developing more efficient and environmentally benign methods for synthesizing 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol. Traditional methods for constructing the naphthyridine core include cyclization reactions like the Skraup or Friedländer syntheses. nih.gov However, these often require harsh conditions.

A key area of development would be the adoption of green chemistry principles. For instance, microwave-assisted organic synthesis has been shown to be an efficient and clean method for preparing 2,6-naphthyridines, resulting in excellent yields and high purity. researchgate.net Similar approaches could be adapted for the mdpi.comresearchgate.netnaphthyridine scaffold. Furthermore, exploring the use of reusable and less toxic catalysts, such as iodine in a water-dioxane mixture which has been effective for 1,5-naphthyridines, could offer a more sustainable pathway. nih.gov

The introduction of the nitro group onto the naphthyridin-1-ol skeleton is another critical step. Direct nitration of the parent heterocycle is a common method for producing nitro-derivatives. researchgate.net However, this can lead to issues with regioselectivity. Future work should investigate selective nitration techniques or a synthetic strategy where a nitro-substituted precursor is used in the cyclization step to build the bicyclic core, thus ensuring the correct placement of the nitro group.

Synthetic ApproachTraditional MethodProposed Sustainable AlternativePotential Advantages of Alternative
Core Naphthyridine SynthesisSkraup/Friedländer reactions with strong acids and high temperatures. nih.govMicrowave-assisted cyclization of pyridine (B92270) derivatives. researchgate.netReduced reaction times, higher yields, lower energy consumption.
CatalysisUse of conventional catalysts.Application of reusable, non-toxic catalysts like iodine. nih.govCost-effective, reduced waste, easier handling and recovery.
NitrationDirect nitration with potential for isomeric mixtures. researchgate.netRegioselective nitration or synthesis from a pre-nitrated precursor.Improved purity, reduced separation steps, higher overall efficiency.

Advanced Theoretical Modeling for Predictive Chemical Properties and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. For 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol, advanced theoretical modeling could provide invaluable insights. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a range of molecular properties.

Future research should focus on building a comprehensive computational model of the molecule. This would involve calculating its optimized geometry, electronic structure (including HOMO and LUMO energy levels), and spectroscopic properties. For instance, theoretical calculations of NMR chemical shifts for substituted 2,7-naphthyridines have been shown to be achievable with good accuracy. researchgate.net Applying these methods to 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol would help in characterizing synthetic products and understanding the electronic effects of the nitro and hydroxyl substituents on the aromatic system.

Furthermore, reactivity indices such as electrostatic potential maps and Fukui functions can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. This information is crucial for guiding the design of subsequent chemical transformations of the molecule, predicting its reactivity patterns in a manner similar to how the reactivity of 1,5-naphthyridines has been analyzed. nih.gov

Property to be ModeledComputational MethodSignificance of the Prediction
Molecular Geometry and StabilityDFT (e.g., B3LYP/6-31G*)Provides the most stable 3D structure and thermodynamic stability.
Electronic Properties (HOMO/LUMO)Time-Dependent DFT (TD-DFT)Predicts electronic transitions, color, and potential for use in optoelectronics. acs.org
NMR Spectra (¹H and ¹³C)GIAO methodAids in structural confirmation of synthetic products. researchgate.net
Reactivity SitesElectrostatic Potential (ESP) MappingIdentifies electron-rich and electron-poor regions, predicting sites for chemical reactions. nih.gov

Exploration of New Catalytic Applications for the Compound or Its Derivatives

The structural features of 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol suggest that it or its derivatives could have potential in the field of catalysis. Naphthyridine frameworks are known to act as ligands in coordination chemistry, capable of forming complexes with various metals. nih.gov The nitrogen atoms of the mdpi.comresearchgate.netnaphthyridine core could coordinate to a metal center, creating a catalyst for various organic transformations.

Future studies could explore the synthesis of metal complexes using 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol as a ligand. The electronic properties of this ligand, modulated by the electron-withdrawing nitro group and the hydroxyl group, could influence the catalytic activity of the metal center. Research on pyrazole-based ligands containing nitro groups has shown that their copper (II) complexes can effectively catalyze oxidation reactions. mdpi.com A similar line of inquiry could be pursued for 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol.

Additionally, the nitro group itself is a reactive handle. Its reduction to an amino group is a well-established transformation. nih.gov This amino-naphthyridinol derivative could then serve as a precursor for more complex ligands or as an organocatalyst itself. The catalytic reduction of nitroaromatics like 4-nitrophenol (B140041) is a benchmark reaction often used to test new nanocatalysts, highlighting the importance of the nitro-to-amino transformation in catalysis. oiccpress.com

Potential Catalytic RoleDerivative/Compound FormExample Target ReactionRationale
Ligand for Homogeneous CatalysisMetal complex (e.g., with Pd, Cu, Co)Cross-coupling reactions (e.g., Suzuki, Heck). nih.govNaphthyridine core acts as a bidentate ligand, stabilizing the metal center.
Precursor to Chiral LigandsAmino-derivative, further functionalizedAsymmetric hydrogenationThe amino group allows for the introduction of chiral auxiliaries.
OrganocatalystAmino-derivativeMichael additionsThe basic amino group and the aromatic scaffold can activate substrates.
PhotocatalystThe parent compound or its metal complexesRedox reactionsThe extended π-system and heteroatoms could facilitate electron transfer upon light absorption.

Deeper Mechanistic Understanding of Biomolecular Interactions at the Atomic Level (purely academic/molecular)

From a purely academic standpoint, understanding how a molecule with the specific electronic and steric profile of 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol interacts with biomacromolecules is a fundamental chemical question. Naphthyridine derivatives are known to interact with biological systems, with some acting as DNA gyrase inhibitors. nih.gov While avoiding any discussion of therapeutic use, the underlying molecular interactions are of great interest.

Future research could employ biophysical techniques to study the non-covalent interactions between 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol and model biological structures, such as short oligonucleotides or the active sites of well-characterized enzymes. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and X-ray crystallography could provide atomic-level details of these interactions.

Molecular docking and molecular dynamics simulations could complement experimental work, providing a theoretical model of how the compound might bind. These studies would focus on fundamental principles like hydrogen bonding (involving the hydroxyl group and nitro group oxygens), π-π stacking (with the aromatic core), and electrostatic interactions. This would contribute to a deeper academic understanding of molecular recognition phenomena involving nitro-substituted N-heterocycles.

Model Biomolecular TargetInteraction to StudyExperimental/Computational TechniqueFundamental Insight Gained
DNA G-quadruplexπ-π stacking, groove bindingNMR Titration, Circular DichroismUnderstanding of how planar N-heterocycles recognize specific DNA secondary structures.
Bovine Serum Albumin (BSA)Binding affinity and siteFluorescence Quenching, ITCCharacterization of binding thermodynamics with a model protein.
Kinase ATP-binding pocket mimicHydrogen bonding patternsMolecular Docking, X-ray Crystallography (with a model protein)Elucidation of specific interactions between the compound's functional groups and amino acid residues.

Potential as a Versatile Building Block in Complex Chemical Architectures and Materials Science

Nitro compounds have been described as ideal and versatile building blocks in organic synthesis. nih.govfrontiersin.org The diverse reactivity of the nitro group, combined with the rigid naphthyridine scaffold, makes 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol a promising starting material for the construction of more complex molecules and functional materials.

The nitro group can be converted into a wide array of other functionalities, most notably an amino group, which can then undergo diazotization, acylation, or alkylation. The hydroxyl group offers another site for modification, such as etherification or esterification. These transformations open the door to a vast chemical space. For example, using the naphthyridine core as a building block, researchers have synthesized complex nitrogen-containing polycyclic heteroaromatic compounds with interesting electronic properties. acs.org

Future research in materials science could explore the use of 4-Nitro- mdpi.comresearchgate.netnaphthyridin-1-ol derivatives as components in organic light-emitting diodes (OLEDs), fluorescent sensors, or as dyes. The combination of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the π-conjugated naphthyridine system suggests potential for intramolecular charge transfer (ICT) characteristics, which are desirable in many functional materials. mdpi.com The planar structure also makes it an attractive candidate for incorporation into larger, well-defined architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Functional Group TransformationResulting IntermediatePotential Complex Architecture/Material
Reduction of -NO₂ to -NH₂4-Amino- mdpi.comresearchgate.netnaphthyridin-1-olPrecursor for azo dyes; building block for polyamides or polyimides.
Etherification of -OH group4-Nitro-1-alkoxy- mdpi.comresearchgate.netnaphthyridineComponent of liquid crystals; modification of solubility for solution-processed electronics.
Nucleophilic Aromatic Substitution of -NO₂4-Substituted- mdpi.comresearchgate.netnaphthyridin-1-olFunctionalization with various nucleophiles to tune electronic properties.
Both groups functionalizedDifunctional monomerComponent for Metal-Organic Frameworks (MOFs) or polymers for sensing applications.

Q & A

Q. What are the current synthetic routes for 4-Nitro-[2,7]naphthyridin-1-ol, and what are their limitations?

Methodological Answer: The synthesis of nitro-substituted 2,7-naphthyridines remains underdeveloped. Primary synthesis via direct nitration is challenging due to regioselectivity issues and potential decomposition under harsh conditions. Alternative routes include:

  • Amination of halogenated precursors : For example, halogen (e.g., Cl or Br) at position 1 can be displaced using nitro-group-containing nucleophiles under basic conditions (K₂CO₃/CS₂CO₃ in toluene at 150°C) .
  • Functional group interconversion : Hydrolysis of nitrile or amine intermediates followed by nitration. Limitations include low yields (<50% in most cases), competing side reactions, and the need for rigorous purification .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the nitro group’s position and hydrogen bonding interactions (e.g., downfield shifts for phenolic -OH at ~12 ppm and nitro group coupling patterns) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Limited due to crystallization challenges, but single-crystal data (if obtainable) resolve tautomeric forms and intermolecular interactions .

Q. What biological activities are associated with 2,7-naphthyridine derivatives, and how does nitration modulate these properties?

Methodological Answer: 2,7-Naphthyridines exhibit antimicrobial, anticancer, and kinase-inhibitory activities. The nitro group enhances electron-deficient character, improving DNA intercalation or enzyme binding (e.g., topoisomerase inhibition). For example:

  • Anticancer activity : Nitro groups may act as prodrug motifs, undergoing bioreduction to cytotoxic species in hypoxic tumor environments .
  • Antimicrobial activity : Enhanced lipophilicity from nitro substitution improves membrane penetration .

Advanced Research Questions

Q. How can computational modeling optimize the regioselective nitration of 2,7-naphthyridines?

Methodological Answer: Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity:

  • Nitro group positioning : Position 4 is favored due to resonance stabilization from the adjacent hydroxyl group.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions.
  • Catalysts : Lewis acids (e.g., FeCl₃) lower activation energy for nitration at specific sites . Experimental validation via kinetic studies (HPLC monitoring) and isotopic labeling (¹⁵N-NMR) is recommended .

Q. What strategies resolve contradictions in reported spectral data for nitro-naphthyridines?

Methodological Answer: Discrepancies in NMR/MS data often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent shifts. Solutions include:

  • Variable-temperature NMR : To identify tautomeric forms (e.g., freezing out enol ↔ keto interconversion).
  • Deuterium exchange experiments : Detect exchangeable protons (e.g., -OH) and confirm hydrogen bonding networks.
  • Correlation with synthetic intermediates : Compare spectra of precursors (e.g., halogenated analogs) to isolate nitro-group-specific shifts .

Q. How do steric and electronic effects influence the photophysical properties of this compound?

Methodological Answer: The nitro group’s electron-withdrawing nature reduces π→π* transition energy, red-shifting UV-Vis absorption (e.g., λmax ~350 nm in ethanol). Key factors:

  • Intramolecular charge transfer (ICT) : Between the hydroxyl (donor) and nitro (acceptor) groups.
  • Solvatochromism : Polarity-dependent emission shifts (e.g., larger Stokes shifts in DMSO vs. hexane). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, revealing non-radiative decay pathways .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Methodological Answer: Key challenges include:

  • Thermal instability : Nitro groups promote decomposition at high temperatures. Mitigation via flow chemistry (precise temperature control) or microwave-assisted synthesis (shorter reaction times).
  • Purification difficulties : Use of preparative HPLC with C18 columns or crystallization with mixed solvents (e.g., EtOH/H₂O).
  • By-product formation : Optimize stoichiometry (e.g., 1.2 eq. nitrating agent) and employ scavengers (e.g., urea for HNO₃ reactions) .

Data Contradictions and Research Gaps

  • Lack of crystallographic data : Only one X-ray structure (COD Entry 2238172) exists for nitro-naphthyridines, but it is extranuclear .
  • Biological mechanism ambiguity : While anticancer activity is reported, specific molecular targets (e.g., kinases vs. DNA) remain unvalidated .

This FAQ collection integrates synthetic, analytical, and theoretical methodologies, emphasizing reproducibility and interdisciplinary approaches. Researchers should prioritize collaborative validation of spectral data and mechanistic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.